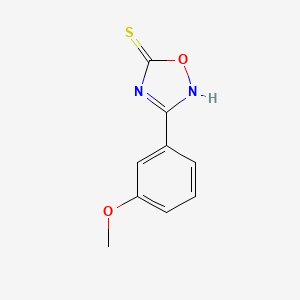

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Description

Properties

IUPAC Name |

3-(3-methoxyphenyl)-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-9(14)13-11-8/h2-5H,1H3,(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAFCJLWERTLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Acylhydrazides with Carbon Disulfide

One of the most established methods for synthesizing 5-substituted 1,3,4-oxadiazole-2-thiols, which can be adapted for the 1,2,4-oxadiazole system, involves the reaction of acylhydrazides with carbon disulfide (CS₂) under alkaline conditions, followed by acidification to induce cyclization and thiol formation.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Preparation of acylhydrazide | React 3-methoxybenzoic acid with hydrazine hydrate | 3-methoxybenzohydrazide intermediate |

| Reaction with CS₂ | Mix acylhydrazide with CS₂ in alcoholic alkaline solution (e.g., KOH in ethanol), reflux for 8–12 h | Formation of intermediate dithiocarbazate |

| Cyclization | Acidify with dilute HCl to induce ring closure | Formation of this compound |

This method is noted for its simplicity and high yield, typically ranging from 70% to 90%, depending on reaction time and temperature.

Amidoxime Cyclization with Carboxylic Acid Derivatives

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acylhydrazide + CS₂ Cyclization | 3-methoxybenzohydrazide, CS₂, KOH, EtOH reflux | 70–90 | Simple, high yield, scalable | Use of toxic CS₂, reflux time |

| Amidoxime + Carboxylic Acid Derivatives | Amidoxime, POCl₃ or carbodiimide, dehydrating agents | 60–85 | Selective, versatile substitution | Requires dehydrating agents, harsher conditions |

| Biocatalytic Laccase Method | Laccase enzyme, catechol derivatives, buffer pH 4.5, 25 °C | 46–94 | Mild, green, regioselective | Enzyme specificity, substrate scope |

Detailed Research Findings and Reaction Mechanisms

Acylhydrazide + CS₂ Route: The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on carbon disulfide, forming a dithiocarbazate intermediate. Acidification triggers intramolecular cyclization, yielding the oxadiazole-5-thiol ring. This method is well-documented for producing 5-substituted oxadiazole thiols with various aromatic substitutions.

Amidoxime Cyclization: Amidoximes react with activated carboxylic acid derivatives (acid chlorides or anhydrides) under dehydrating conditions to form the oxadiazole ring. Sulfur incorporation can be achieved by using sulfur-containing reagents or post-cyclization modifications. The reaction mechanism involves nucleophilic attack, ring closure, and dehydration.

Biocatalytic Method: The enzymatic oxidation of catechol to ortho-quinone facilitates a Michael addition with thiol-containing oxadiazole derivatives, catalyzed by laccase. This mild, environmentally friendly method allows for the synthesis of complex aryl thioethers and may be extended to oxadiazole-thiol compounds with suitable substrates.

Analytical Techniques for Confirmation

The synthesized this compound is typically characterized by:

- ¹H and ¹³C NMR Spectroscopy: To confirm aromatic substitution and oxadiazole ring formation.

- Infrared (IR) Spectroscopy: Identification of thiol (-SH) stretching vibrations (~2550 cm⁻¹) and characteristic oxadiazole ring bands.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Elemental Analysis: To verify purity and correct elemental composition.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is being investigated for its potential as a therapeutic agent due to its biological activities:

- Antimicrobial Properties : Studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens. For instance, research has shown that compounds with oxadiazole scaffolds can inhibit bacterial growth effectively .

- Anticancer Activity : The compound has been evaluated for its anticancer properties. In one study, derivatives of 1,2,4-oxadiazoles were synthesized and tested against human cancer cell lines. Results indicated promising anticancer activity, with some derivatives showing IC50 values below 10 µM against leukemia and melanoma cell lines .

2. Material Science

The incorporation of this compound into polymers has been explored to enhance their thermal and mechanical properties. This application is crucial for developing high-performance materials used in various industrial processes.

3. Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting metal ions in environmental samples. Its ability to form stable complexes with metal ions makes it valuable for pollution monitoring and environmental assessments .

Anticancer Activity Study

A notable study involved synthesizing various oxadiazole derivatives and evaluating their cytotoxic effects on different cancer cell lines. Among the synthesized compounds, one derivative demonstrated significant inhibition of cell proliferation in leukemia cells with an IC50 value of 3.52 µM . This study highlights the potential of this compound as a scaffold for developing new anticancer agents.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of oxadiazole derivatives against common bacterial strains. The results showed that certain derivatives exhibited substantial inhibitory effects on bacterial growth, suggesting their potential use as antimicrobial agents in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Heterocyclic Core Variations

- 1,2,4-Triazole Derivatives :

Compounds like 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol () replace the oxadiazole core with a triazole ring. The triazole’s additional nitrogen atom alters electronic properties and hydrogen-bonding capacity, often enhancing antimicrobial and anticancer activities . - 1,2-Oxazole Derivatives: 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole () substitutes the oxadiazole with a 1,2-oxazole ring.

Substituent Variations

- Thiol vs.

- Methoxy Positioning: Compounds like 5-(3-methoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol () feature additional Schiff base substituents, enabling π-π stacking and enhancing antimicrobial activity .

Key Observations :

- Thiol-Containing Compounds : The -SH group in the target compound and triazole derivatives () correlates with enhanced antimicrobial and enzyme-modulating activities due to redox activity and metal coordination .

- Methoxy Substitution : Methoxy groups improve lipophilicity and membrane permeability, as seen in the anticancer activity of 3,4,5-trimethoxyphenyl-substituted triazoles () .

- Heterocycle-Dependent Activity : 1,2,4-Oxadiazoles with bulky substituents (e.g., benzotriazole in ) exhibit analgesic effects, while triazoles show broader antimicrobial applications .

Physicochemical Properties

- Stability : Thiol-containing compounds may undergo oxidation to disulfides, necessitating stabilization strategies (e.g., inert atmosphere storage) .

- Electronic Effects : The electron-donating methoxy group in the target compound may stabilize the oxadiazole ring, contrasting with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl in ), which enhance electrophilic reactivity .

Biological Activity

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxyphenyl group and a thiol group , which contribute to its distinct chemical reactivity and potential biological activities. The combination of these groups makes it a valuable candidate for various research applications in biology and medicine.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within biological systems. This interaction may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.

- Tubulin Interaction : Similar compounds have shown potential as tubulin inhibitors, suggesting a possible anticancer mechanism through disruption of microtubule dynamics .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been investigated for its antibacterial properties against various pathogens, including strains of Mycobacterium tuberculosis.

- Anticancer Properties : Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells and inhibit tumor growth. The compound's structural features may enhance its efficacy against specific cancer cell lines .

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .

Case Studies and Experimental Data

A summary of relevant studies is presented below:

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Factors influencing its bioavailability include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.